molecular formula C9H11NO3 B556771 DL-o-Tyrosine CAS No. 2370-61-8

DL-o-Tyrosine

Cat. No. B556771
CAS RN: 2370-61-8
M. Wt: 181.19 g/mol
InChI Key: WRFPVMFCRNYQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-o-Tyrosine is a metabolite of Phenylalanine and is a precursor in the formation of catecholamines . It is used as biomarkers of protein oxidative damage in β-thalassemia . It is also a hydroxylation product of phenylalanine .


Synthesis Analysis

DL-o-Tyrosine is a hydroxylation product of phenylalanine . It is formed from phenylalanine by hydroxyl radicals generated during radiolysis and can be further hydroxylated to form 2,3-dihydroxyphenylalanine (2,3-DOPA) .


Molecular Structure Analysis

The molecular formula of DL-o-Tyrosine is C9H11NO3 . The molecular weight is 181.19 . The SMILES string is NC(Cc1ccccc1O)C(O)=O .


Physical And Chemical Properties Analysis

DL-o-Tyrosine is a solid substance . It has a molecular weight of 181.19 . The solubility of DL-o-Tyrosine in HCl (1+3) is very faint turbidity .

Scientific Research Applications

  • Design and Synthesis for Peptide Building Blocks : O-(Carboxydifluoromethyl)-L-tyrosine, a variant of DL-o-Tyrosine, has been designed as a non-phosphorous-containing phosphotyrosine isostere. This compound serves as a building block for solid-phase peptide synthesis (Fretz, 1998).

  • Role in Biosynthesis of Phytoquinones : DL-o-Tyrosine plays a role in the biosynthesis of compounds like plastoquinone, tocopherols, and tocopherolquinones in plants (Whistance & Threlfall, 1968).

  • Polymer Synthesis : DL-Tyrosine has been polymerized using linear-dendritic laccase complexes, resulting in water-soluble polymers with zwitterionic character and pH-responsive solution behavior. This application is significant in the field of environmentally friendly polymer synthesis (Gitsov et al., 2014).

  • Role in Tyrosine Phosphatases : DLAR, a receptor-linked protein tyrosine phosphatase gene, has been studied in humans and Drosophila, highlighting the importance of tyrosine in the regulation of cell proliferation (Streuli et al., 1989).

  • Acid-Base Properties and Solubility Studies : Research on DL-Tyrosine has included studies on its acid-base properties and solubility, which are essential for understanding its behavior in various biochemical and industrial processes (Bretti et al., 2012).

  • Biosynthesis, Metabolism, and Catabolism in Plants : L-Tyrosine, closely related to DL-o-Tyrosine, is a key precursor for various specialized metabolites in plants and has been studied for its biosynthetic pathways (Schenck & Maeda, 2018).

  • Neurospora Crassa Protein Synthesis Studies : DL-o-Tyrosine has been used to study protein synthesis in Neurospora crassa, particularly its effects on tyrosinase synthesis (Horowitz et al., 1970).

  • Synthesis of Unnatural Poly(Amino Acid)s : The "green" synthesis of unnatural poly(amino acid)s with zwitterionic character, mediated by linear-dendritic laccase complexes, has been explored using DL-Tyrosine (Gitsov et al., 2014).

  • Norepinephrine Turnover Studies : DL-o-Tyrosine has been compared with other amino acids for their effectiveness in increasing central nervous system norepinephrine turnover, highlighting its potential use in neuropharmacology (Gibson, 1988).

  • Motor Axon Guidance in Drosophila : The role of DLAR, a transmembrane protein-tyrosine phosphatase, in motor axon guidance in Drosophila, demonstrates the significance of tyrosine-related proteins in neural development (Krueger et al., 1996).

Safety And Hazards

DL-o-Tyrosine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While there is limited information available on the future directions of DL-o-Tyrosine, it is worth noting that tyrosine may benefit cognitive performance and is worthy of further study .

properties

IUPAC Name

2-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPVMFCRNYQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946504
Record name DL-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2 mg/mL at 17 °C
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

DL-o-Tyrosine

CAS RN

2370-61-8, 709-16-0
Record name (±)-o-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2370-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Tyrosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-o-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyphenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-O-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT7V2WZN17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

262 °C
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Commercially available DL-o-tyrosine 1 (Fluka) is treated with L-aminoacid oxidase and oxygen according to the procedure of Sun et al. (J. Med. Chem. 1998, 41, 1034-1041) to afford the D-o-tyrosine 2. Reaction with di-t-butyl-dicarbonate in the presence of base affords the boc protected amino acid 3 (J. Med. Chem. 1998, 41, 1034-1041). The boc protected acid 3 is then treated with benzyl bromide in the presence of potassium carbonate to afford the benzyl ether 4 (J. Med. Chem. 1998, 41, 1034-1041). The four step sequence reported for the preparation of the corresponding epoxide of phenylalanine (see J. Med. Chem. 1994, 37, 1758-1768) is used to prepare the desired epoxides. Thus, the acid 4 is treated with isobutylchloroformate in the presence of N-methylmorpholine to afford the mixed anhydride which is then treated with diazomethane to afford the α-diazoketone 5 (see scheme 1). The ketone 5 is treated with HCl to form the α-chloroketone 6 which is then reduced with sodium borohydride to form the chloro alcohol 7. The 2S, 3R diastereoisomer is separated by chromatography and treated with base (e.g. potassium hydroxide) to afford the epoxide 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
L-aminoacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-o-Tyrosine
Reactant of Route 2
DL-o-Tyrosine
Reactant of Route 3
Reactant of Route 3
DL-o-Tyrosine
Reactant of Route 4
DL-o-Tyrosine
Reactant of Route 5
DL-o-Tyrosine
Reactant of Route 6
DL-o-Tyrosine

Citations

For This Compound
158
Citations
KNF SHAW, A McMILLAN… - The Journal of Organic …, 1956 - ACS Publications
… was used to prepare DL-o-tyrosine, sodium dl-ohydroxyphenyllactate, and 3-hydroxycoumarin(o-hydroxyphenylpyruvic acid lactone) in good yields. DL-o-Tyrosine and some related o-…
Number of citations: 25 pubs.acs.org
S ISHIMITSU, S FUJIMOTO, A OHARA - … and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
Incubation of L-phenylalanine with the soluble fractions of liver and adrenal in the presence of a pterine cofactor, 2-mercaptoethanol and catalase gave rise to a hydroxylated compound …
Number of citations: 5 www.jstage.jst.go.jp
H Żegota, K Kołodziejczyk, M Król, B Król - Radiation Physics and …, 2005 - Elsevier
… radiolytically generated hydroxyl radicals (OH radical dot ) with dl-o-tyrosine (o-Tyr) in 10 −3 … dl-o-Tyrosine, l-p-tyrosine, dl-3,4-DOPA, 2,3-dihydroxybenzoic acid and 2,5-…
Number of citations: 27 www.sciencedirect.com
S ISHIMITSU, S FUJIMOTO, A OHARA - … and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
… MaterialswL-Phenylalanine, L-3,4-dihydroxyphenylalanine (DOPA), Lp-tyrosine, DL-m-tyrosine, DL-otyrosine, ot-methyl-DL-p-tyrosine, catalase (bovine liver) and superoxide dismutase …
Number of citations: 11 www.jstage.jst.go.jp
S Ishimitsu, S Fujimoto, A Ohara - Journal of Chromatography B …, 1989 - Elsevier
… L-Phenylalanine, Lp-tyrosine, DL-m-tyrosine, DL-o-tyrosine and cw-methyl-DLp-tyrosine were obtained from Sigma (St. Louis, MO, USA ), Bond Elut C,, and Bond Elut SCX columns …
Number of citations: 14 www.sciencedirect.com
C Petitclerc, A D'Iorio… - Journal of Labelled …, 1969 - Wiley Online Library
… DL-o-Tyrosine has previously been obtained in 20-25 % … this paper for the preparation of DL-o-tyrosine-2J4C. The reactions … The resolution of DL-o-tyrosine-2-14C was carried out by an …
OT Dejesus, RJ Nickles, D Murali - Journal of Labelled …, 1999 - Wiley Online Library
[ 18 F]Fluoro‐o‐tyrosines (FOT) were prepared by the direct reaction of [ 18 F]acetylhypofluorite with L‐o‐tyrosine. Two isomers were formed in this reaction, 3‐FOT and 5‐FOT, with …
W Meier, R Bürgin, D Fröhlich - … . Part C. Radiation Physics and Chemistry, 1990 - Elsevier
With the mentioned method to analyse o-tyrosine with HPLC/fluorescence-detection, the irradiation of chicken meat can be determined in a simple and fast way. The formation of o-…
Number of citations: 34 www.sciencedirect.com
LA Goldsmith - Biochemical and Biophysical Research …, 1975 - Elsevier
L-Tyrosine crystals hemolyzed human erythrocytes. Erythrocytes within dialysis bags suspended in tyrosine suspensions were not significantly hemolyzed. Ortho and meta tyrosine …
Number of citations: 18 www.sciencedirect.com
H KOYAMA - The Journal of Biochemistry, 1984 - academic.oup.com
… In the present study, in addition to L-phenylalanine, L-tyrosine, DL-Otyrosine, and DL-zn-tyrosine were both oxidized and oxygenated by the enzyme. Furthermore, antimetabolites of L-…
Number of citations: 32 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.